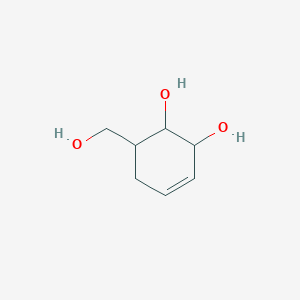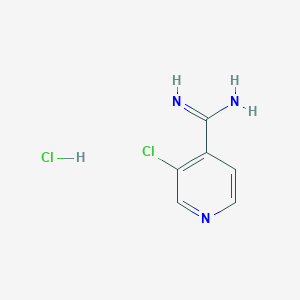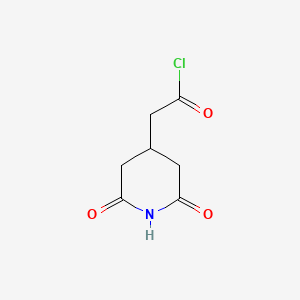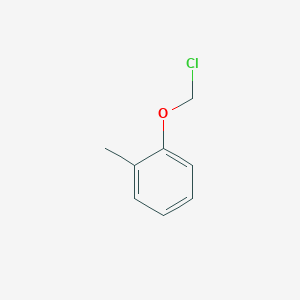
1-(Chloromethoxy)-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Chloromethoxy)-2-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 2-methylphenol (o-cresol) with formaldehyde and hydrochloric acid, resulting in the formation of the chloromethyl ether. The reaction typically proceeds under acidic conditions and may require a catalyst such as zinc chloride to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further improves the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Chloromethoxy)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The chloromethoxy group can be reduced to a hydroxymethyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia, ethanol, or thiol compounds in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of amines, ethers, or thioethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydroxymethyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethoxy)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs due to its reactivity and ability to form bioactive compounds.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Chloromethoxy)-2-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethoxy group can undergo nucleophilic substitution, leading to the formation of various derivatives. The methyl group can be oxidized or reduced, resulting in different functional groups that can interact with biological targets. The compound’s reactivity allows it to participate in multiple chemical pathways, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Chloromethoxy)benzene: Lacks the methyl group, leading to different reactivity and applications.
2-Chlorotoluene: Contains a chlorine atom directly attached to the benzene ring instead of a chloromethoxy group.
1-(Methoxymethyl)-2-methylbenzene: Has a methoxymethyl group instead of a chloromethoxy group, resulting in different chemical properties.
Uniqueness
1-(Chloromethoxy)-2-methylbenzene is unique due to the presence of both a chloromethoxy group and a methyl group on the benzene ring. This combination allows for diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
83142-61-4 |
|---|---|
Molekularformel |
C8H9ClO |
Molekulargewicht |
156.61 g/mol |
IUPAC-Name |
1-(chloromethoxy)-2-methylbenzene |
InChI |
InChI=1S/C8H9ClO/c1-7-4-2-3-5-8(7)10-6-9/h2-5H,6H2,1H3 |
InChI-Schlüssel |
YPURJEFPWJSMPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


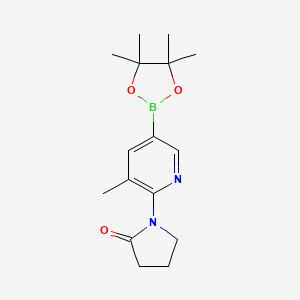
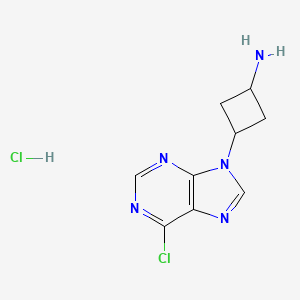
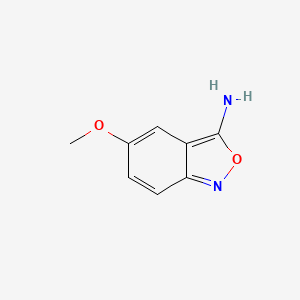
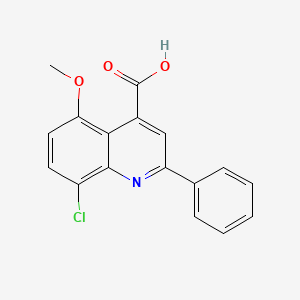

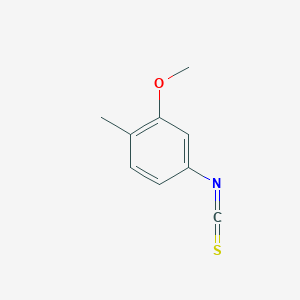
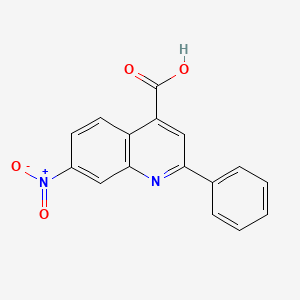
![2-[Phenyl[2-(2-pyridyl)hydrazono]methyl]pyridine](/img/structure/B13692886.png)
